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(Piperidin-4-yl)phosphonic acid
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Overview
Description
(Piperidin-4-yl)phosphonic acid is a compound that features a piperidine ring bonded to a phosphonic acid group Piperidine is a six-membered heterocycle containing one nitrogen atom, and phosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-4-yl)phosphonic acid typically involves the reaction of piperidine derivatives with phosphonic acid or its derivatives. One common method is the reaction of piperidine with phosphorus trichloride (PCl3) followed by hydrolysis to yield the phosphonic acid derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(Piperidin-4-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while reduction can produce phosphine derivatives. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.
Scientific Research Applications
(Piperidin-4-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Piperidin-4-yl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but without the phosphonic acid group.
Phosphonic Acid: Lacks the piperidine ring but shares the phosphonic acid functionality.
N-(Piperidin-4-yl)benzamide: A compound with a piperidine ring bonded to a benzamide group, used in similar research applications.
Uniqueness
(Piperidin-4-yl)phosphonic acid is unique due to the combination of the piperidine ring and phosphonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Biological Activity
(Piperidin-4-yl)phosphonic acid is an organophosphorus compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Characteristics
This compound features a piperidine ring and a phosphonic acid functional group, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C5H12NO3P, indicating the presence of nitrogen, oxygen, and phosphorus atoms that play crucial roles in its biological activity.
Research indicates that this compound may function as an enzyme inhibitor , particularly in pathways involving neurotransmitters. Its structural similarity to certain neurotransmitters suggests potential interactions with specific receptors or enzymes involved in neurochemical processes. Key mechanisms include:
- Inhibition of Neurotransmitter Metabolism : The compound has been shown to inhibit enzymes responsible for the metabolism of neurotransmitters, which can enhance neurotransmitter availability and activity.
- Modulation of Receptor Signaling : It may influence receptor signaling pathways, thereby affecting various cellular processes related to neurological functions.
In Vitro Studies
Several studies have explored the biological effects of this compound in vitro:
- Neuroprotective Effects : Research has indicated that derivatives of this compound exhibit neuroprotective properties against neurotoxic agents such as paclitaxel. In one study, pretreatment with a related compound significantly reduced symptoms of chemotherapy-induced peripheral neuropathy in animal models, suggesting potential therapeutic applications for managing chemotherapy side effects .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in neurotransmitter pathways. For instance, it has shown promising results in modulating GABA receptor activity, which is critical for maintaining inhibitory neurotransmission .
Case Studies
A notable case study involved the synthesis and evaluation of piperidin-4-ylphosphonic acid analogues as GABA receptor agonists. These analogues demonstrated significant receptor affinity and were evaluated for their pharmacological profiles, indicating their potential as therapeutic agents for neurological disorders .
Comparative Analysis
The following table summarizes key compounds related to this compound and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Piperidine | Basic six-membered heterocyclic amine | Lacks phosphonic functionality |
Phosphonic Acid | Contains a phosphonic acid group | Does not have a piperidine ring |
Piperidin-4-ylphosphinic Acid | Similar piperidine structure but contains a phosphinic group | May exhibit different biological activities |
The unique combination of the piperidine ring with the phosphonic acid group allows this compound to engage in specific interactions with biological targets that other similar compounds may not achieve.
Properties
Molecular Formula |
C5H12NO3P |
---|---|
Molecular Weight |
165.13 g/mol |
IUPAC Name |
piperidin-4-ylphosphonic acid |
InChI |
InChI=1S/C5H12NO3P/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H2,7,8,9) |
InChI Key |
SIUHDQKKTWZIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1P(=O)(O)O |
Origin of Product |
United States |
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